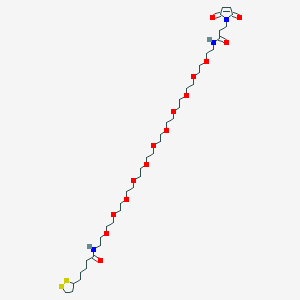
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride (4-EPCH) is an organic compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C10H17ClNO2 and a molecular weight of 218.7 g/mol. 4-EPCH is structurally related to pyrrolidinecarboxylate and is a derivative of pyrrolidine. 4-EPCH has been studied extensively in recent years due to its potential applications in pharmaceuticals, materials science, and biochemistry.
Applications De Recherche Scientifique
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of scientific research applications. It has been used to study the structure and reactivity of organic molecules, as well as the binding of drugs to their targets. Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has also been used to investigate the enzyme-catalyzed reactions of organic substrates, as well as to study the mechanism of action of drugs. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has been used in the synthesis of other organic compounds and in the preparation of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride is not well understood. However, it is believed that the compound binds to specific proteins in the body, which in turn modulate the activity of certain enzymes and other proteins. This binding is thought to be reversible and non-covalent, meaning that Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride does not permanently alter the structure of the proteins it binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride are largely unknown. However, it has been shown to interact with certain proteins and enzymes in the body, suggesting that it may have some effects on biochemical and physiological processes. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. This suggests that Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride may have some effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments include its high purity, low cost, and the fact that it can be synthesized in a single step. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research, making it a versatile compound for laboratory experiments. The main limitation of using Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments is its potential toxicity. Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride is classified as a hazardous material and should be handled with caution.
Orientations Futures
The future directions of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and materials science. Additionally, researchers are exploring the use of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in the synthesis of other organic compounds and in the preparation of pharmaceuticals. Finally, further research is needed to investigate the potential toxicity of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride and to develop methods to reduce its toxicity.
Méthodes De Synthèse
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride can be synthesized through a variety of methods. The most common method involves the reaction of ethyl pyrrolidinecarboxylate with aqueous hydrochloric acid. This reaction produces the desired product in high yields and can be carried out in a single step. Other methods include the reaction of ethyl pyrrolidinecarboxylate with anhydrous hydrochloric acid, the reaction of ethyl pyrrolidinecarboxylate with sodium hydroxide, and the reaction of ethyl pyrrolidinecarboxylate with hydrogen chloride gas.
Propriétés
IUPAC Name |
ethyl 4-ethylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-7-5-8(10-6-7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFNBGGWVZLTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(NC1)C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)